molecular formula C13H15NO B146879 1-(6-Methoxy-2-naphthyl)ethanamine CAS No. 133097-30-0

1-(6-Methoxy-2-naphthyl)ethanamine

Cat. No. B146879
CAS RN: 133097-30-0
M. Wt: 201.26 g/mol
InChI Key: VUFKZXAYBCKZFL-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-naphthyl)ethanamine, also known as 6-MeO-2-NA, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications.

Scientific Research Applications

Molecular Packing and Crystallization

The molecular packing and crystallization of derivatives similar to 1-(6-Methoxy-2-naphthyl)ethanamine have been studied for their unique properties. For instance, the contribution of T-shaped aromatic CH⋯π interactions to the crystallization of 2-aryl-2-methoxypropanoic acid and amide derivatives shows the importance of substituent interactions in determining crystal structures. These findings have implications for the design of new materials with specific crystalline properties (Ichikawa et al., 2010).

Intermediate for Anti-inflammatory Agents

Compounds related to this compound serve as important intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For example, 2-Bromo-6-methoxynaphthalene is a key intermediate in the preparation of NSAIDs such as nabumetone and naproxen. This underscores the significance of such compounds in pharmaceutical synthesis, highlighting their role in developing therapeutics (Xu & He, 2010).

Dye Synthesis

Derivatives of this compound have been used in the synthesis of disazo dyes, serving as effective substitutes for 1-naphthylamine in dye manufacturing. This application demonstrates the compound's utility in industrial processes, particularly in the creation of colorants with specific properties (Sekar, 2008).

Asymmetric Synthesis and Catalysis

The asymmetric synthesis of compounds involving this compound derivatives has been explored, with applications in creating optically active pharmaceuticals and chemicals. The role of cyclodextrins in oxidative couplings and esterase-mediated reactions exemplifies the compound's relevance in enantioselective synthesis, offering pathways to produce drugs like naproxen with improved enantiomeric excess (Trotta et al., 2002).

Photophysical Properties and Organic Electronics

The photophysical properties of naphthyl phenylamine (NPA) model compounds, including derivatives of this compound, have been studied for their potential in organic electronics. Their transport and luminescence characteristics are crucial for designing materials for organic light-emitting diodes (OLEDs) and other electronic devices, showcasing the compound's utility in advanced technological applications (Tong et al., 2004).

Safety and Hazards

The safety data sheet for “1-(6-Methoxy-2-naphthyl)ethanamine” suggests that it should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

Mechanism of Action

Target of Action

1-(6-Methoxy-2-naphthyl)ethanamine is a chemical compound that has been studied for its potential antibacterial activity . The primary target of this compound is the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis, making it an attractive target for the development of novel antibacterial agents .

Mode of Action

The compound interacts with the FABI enzyme, inhibiting its function . This interaction disrupts the bacterial fatty acid biosynthesis process, which is crucial for bacterial cell membrane formation and function . By inhibiting this process, the compound can effectively hinder bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial fatty acid biosynthesis pathway . By inhibiting the FABI enzyme, the compound disrupts this pathway, leading to a decrease in the production of bacterial fatty acids . These fatty acids are essential components of the bacterial cell membrane, and their reduction can lead to cell death .

Pharmacokinetics

It’s known that the compound is soluble in dmso, acetone, dichloromethane, and ethyl acetate, but insoluble in water . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of the FABI enzyme by this compound leads to a disruption in the bacterial fatty acid biosynthesis pathway . This disruption results in a decrease in the production of bacterial fatty acids, leading to cell death . Therefore, the compound exhibits antibacterial activity, making it a potential candidate for the development of new antibacterial agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its absorption and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s stability, efficacy, and action.

properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFKZXAYBCKZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442074
Record name 1-(6-methoxy-2-naphthyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133097-30-0
Record name 1-(6-methoxy-2-naphthyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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